molecular formula C24H17N3O2S B2923941 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one CAS No. 1357737-96-2

4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

Cat. No. B2923941
CAS RN: 1357737-96-2
M. Wt: 411.48
InChI Key: WPOROBBUTMEGIX-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a methylthio group, a phenyl group, an oxadiazole ring, and an isoquinolinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an oxadiazole ring could make the compound more rigid, potentially affecting its solubility and stability .

Scientific Research Applications

Thermo-physical Characterization of Oxadiazole Derivatives

A study by Godhani et al. (2013) focused on the thermo-physical properties of 1,3,4-oxadiazole derivatives, examining their behavior in chloroform and N,N-dimethylformamide solvents. They explored density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, providing insights into the structural effects on these properties (Godhani, D. R., Dobariya, P. B., Sanghani, Anil M., & Mehta, Jignasu P., 2013).

Anticancer Activity of Oxadiazole Derivatives

Liu et al. (2009) synthesized novel oxazole derivatives and evaluated their antiproliferative activities against human prostate and epidermoid carcinoma cancer cell lines. Some compounds exhibited strong inhibitory activities, highlighting the potential of oxadiazole derivatives in cancer treatment research (Liu, Xinhua et al., 2009).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. Some derivatives showed potent activities, suggesting their usefulness in developing new therapeutic agents (Dewangan, D. et al., 2016).

Thermal Stability and Kinetic Parameters

Godhani et al. (2012) investigated the synthesis, characterization, thermal analysis, and physico-chemical parameters of a specific 1,3,4-oxadiazole derivative, providing detailed insights into its thermal behavior and stability under different conditions (Godhani, D. R., Dobariya, P. B., & Sanghani, Anil M., 2012).

Antimicrobial Activity of Isothiazolone Derivatives

Xu et al. (2011) synthesized and characterized an oxadiazole derivative with potential as a microbiocide. Preliminary tests against various bacteria showed good antimicrobial activity, underscoring the relevance of such compounds in addressing microbial resistance (Xu, Feng-ling, Lin, C., & Lin, Q., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds with a methylthio group can be toxic and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-30-18-13-11-16(12-14-18)22-25-23(29-26-22)21-15-27(17-7-3-2-4-8-17)24(28)20-10-6-5-9-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOROBBUTMEGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

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